5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane is a halogenated organic compound with the molecular formula C5H3BrF8. It is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane typically involves the bromination of a fluorinated pentane derivative. One common method includes dissolving a fluorinated pentane in a suitable solvent and reacting it with bromine under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.
Oxidation Reactions: Oxidizing agents can convert the compound into other functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). These reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols and amines.
Reduction Reactions: Products include partially or fully reduced fluorinated hydrocarbons.
Oxidation Reactions: Products include fluorinated carboxylic acids and ketones.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique halogenated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Wirkmechanismus
The mechanism of action of 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows the compound to participate in halogen bonding and other non-covalent interactions, influencing the reactivity and stability of the molecules it interacts with. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4-Octafluoropentane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Shorter carbon chain, leading to different physical and chemical properties.
1-Bromo-2,3,4-trifluorobenzene: Aromatic compound with different reactivity and applications
Uniqueness
5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane is unique due to its combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
75885-51-7 |
---|---|
Molekularformel |
C5H3BrF8 |
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
5-bromo-1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C5H3BrF8/c6-1-3(9,10)5(13,14)4(11,12)2(7)8/h2H,1H2 |
InChI-Schlüssel |
VTBYYOIGVQCKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.